Cas no 2171794-54-8 (3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-ol)

3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-ol structure
2171794-54-8 structure
商品名:3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-ol
CAS番号:2171794-54-8
MF:C12H20F2N2O
メガワット:246.296810150146
CID:5940288
PubChem ID:165786152

3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-ol
    • 2171794-54-8
    • EN300-1646608
    • 3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
    • インチ: 1S/C12H20F2N2O/c13-11(14)4-3-10(15,7-11)12(17)8-16-5-1-9(12)2-6-16/h9,17H,1-8,15H2
    • InChIKey: RHUUJCJDEHBXMU-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C1)(C1(CN2CCC1CC2)O)N)F

計算された属性

  • せいみつぶんしりょう: 246.15436959g/mol
  • どういたいしつりょう: 246.15436959g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 49.5Ų

3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1646608-0.5g
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
0.5g
$1440.0 2023-06-04
Enamine
EN300-1646608-250mg
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
250mg
$1381.0 2023-09-21
Enamine
EN300-1646608-500mg
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
500mg
$1440.0 2023-09-21
Enamine
EN300-1646608-1000mg
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
1000mg
$1500.0 2023-09-21
Enamine
EN300-1646608-0.25g
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
0.25g
$1381.0 2023-06-04
Enamine
EN300-1646608-0.05g
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
0.05g
$1261.0 2023-06-04
Enamine
EN300-1646608-0.1g
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
0.1g
$1320.0 2023-06-04
Enamine
EN300-1646608-10.0g
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
10g
$6450.0 2023-06-04
Enamine
EN300-1646608-50mg
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
50mg
$1261.0 2023-09-21
Enamine
EN300-1646608-100mg
3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol
2171794-54-8
100mg
$1320.0 2023-09-21

3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-ol 関連文献

3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-olに関する追加情報

Introduction to 3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol (CAS No. 2171794-54-8)

The compound 3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol, identified by its CAS number 2171794-54-8, represents a fascinating molecule in the realm of medicinal chemistry. Its unique structural framework, featuring a bicyclic system with fluorinated and amino substituents, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

At the heart of this compound lies its bicyclic core, specifically a bicyclo[2.2.2]octane scaffold, which is a well-documented motif in pharmaceutical research due to its structural rigidity and biological relevance. The presence of two nitrogen atoms within this framework—one as part of an azabicyclo ring and another as an amino group—adds layers of complexity that can be exploited for selective interactions with biological targets.

The 1-amino-3,3-difluorocyclopentyl side chain is particularly noteworthy. The incorporation of fluorine atoms at the 3-position of the cyclopentyl ring introduces both steric hindrance and electronic effects that can modulate binding affinity and metabolic stability. This design philosophy aligns with modern trends in medicinal chemistry, where fluorine atoms are strategically employed to enhance drug properties such as lipophilicity, binding residence time, and resistance to enzymatic degradation.

Recent advancements in computational chemistry have enabled more sophisticated predictions of molecular behavior, allowing researchers to rationalize the potential bioactivity of compounds like 3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol. Molecular docking studies suggest that this molecule may exhibit interactions with enzymes or receptors involved in critical biological pathways. For instance, the amino group could engage in hydrogen bonding with polar residues, while the fluorinated cyclopentyl moiety might interact favorably with hydrophobic pockets.

The stereochemistry of the bicyclic system is another key consideration. The specific arrangement of substituents around the nitrogen atoms can significantly influence pharmacological outcomes. In vitro studies have begun to explore how variations in this scaffold affect receptor binding affinity and downstream signaling cascades. Preliminary data indicate that certain derivatives may show promise in modulating pathways relevant to neurological disorders or inflammatory conditions.

From a synthetic chemistry perspective, the preparation of 3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol presents both challenges and opportunities. The synthesis requires careful control over ring formation and functional group transformations to achieve the desired stereochemical integrity. Advances in transition-metal-catalyzed reactions have provided new tools for constructing complex cyclic motifs efficiently, which could streamline access to this compound and its analogs.

The potential therapeutic applications of this compound are broad and exciting. Given its structural features, it may serve as a lead compound for further development into treatments for diseases where modulation of specific biological targets is required. For example, its ability to engage both polar and non-polar regions suggests it could be tailored for use against targets expressed on cell surfaces or within lipid-rich environments.

Future research directions may include exploring derivatization strategies to optimize pharmacokinetic properties such as solubility and bioavailability. Additionally, investigating the compound's interaction with biological systems at a mechanistic level will be crucial for understanding its mode of action and identifying potential side effects or off-target effects.

In conclusion,3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo[2.2.2]octan-3-ol (CAS No. 2171794-54-8) exemplifies how innovative molecular design can yield compounds with significant therapeutic potential. Its unique structural features—particularly the combination of an azabicyclo scaffold with fluorinated and amino substituents—make it a compelling subject for further investigation in medicinal chemistry and drug development.

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